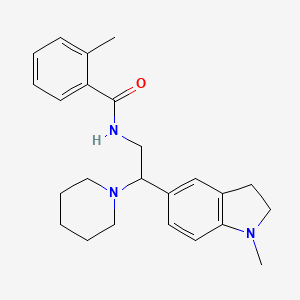
2-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, also known as MIPEP, is a novel compound that has gained significant attention in the field of scientific research. MIPEP is a potent and selective agonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor that plays a crucial role in regulating energy balance, metabolism, and feeding behavior. The purpose of
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including compounds structurally related to "2-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide," have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The substitution of the benzamide with bulky moieties significantly increases activity, highlighting the importance of nitrogen atom basicity in the piperidine ring for enhanced anti-AChE activity. This research indicates potential applications of these compounds as antidementia agents due to their ability to increase acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).
Synthesis and Structural Activity Relationships
Further studies on the synthesis and structure-activity relationships (SAR) of anti-AChE inhibitors reveal that the rigidity of the compound structure and the presence of certain moieties significantly affect their potency. These findings contribute to the development of potent inhibitors for therapeutic applications, including the treatment of conditions like Alzheimer's disease (Sugimoto et al., 1995).
Bioactivity of Metal Complexes
Research on the bioactivity of novel benzamides and their copper and cobalt complexes has shown that these compounds exhibit significant antibacterial activity against various bacterial strains. The metal complexes, in particular, display enhanced activities compared to free ligands, suggesting potential applications in the development of new antimicrobial agents (Khatiwora et al., 2013).
Serotonin 4 Receptor Agonist Activity
A series of benzamide derivatives were synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds show promising pharmacological profiles for gastrointestinal motility, highlighting their potential as therapeutic agents for gastrointestinal disorders (Sonda et al., 2003).
Coordination Chemistry of Copper (II)
The study of Schiff-base ligands and their copper (II) complexes reveals the influence of different moieties on the coordination chemistry, nuclearity, and magnetic properties of the complexes. This research provides insights into the development of new materials with specific magnetic and structural properties (Majumder et al., 2016).
Propiedades
IUPAC Name |
2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-18-8-4-5-9-21(18)24(28)25-17-23(27-13-6-3-7-14-27)19-10-11-22-20(16-19)12-15-26(22)2/h4-5,8-11,16,23H,3,6-7,12-15,17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXMEJLJCXUJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone](/img/structure/B2772293.png)
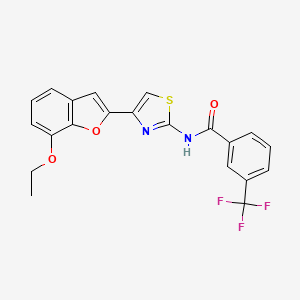
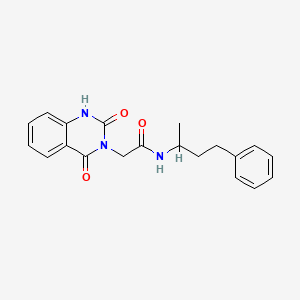
![N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride](/img/structure/B2772296.png)
![Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2772297.png)
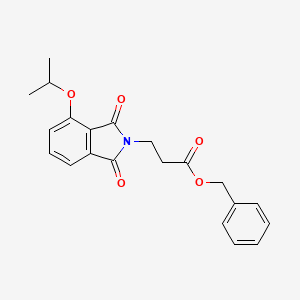
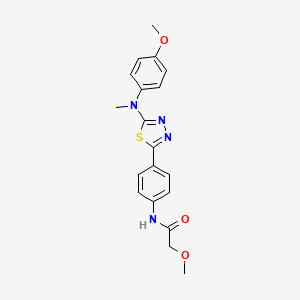
![2-Fluoro-4-[3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B2772302.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2772307.png)

![2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772309.png)
![N-Cyclopropyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2772310.png)